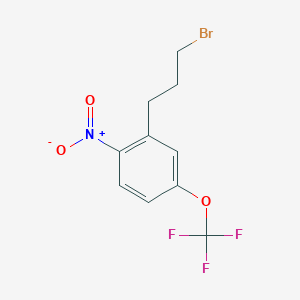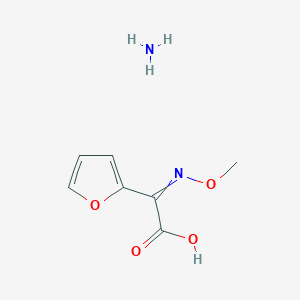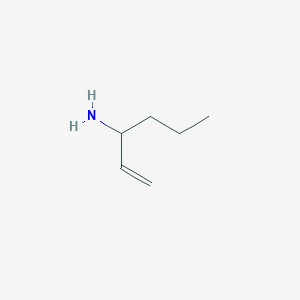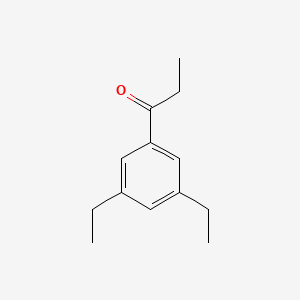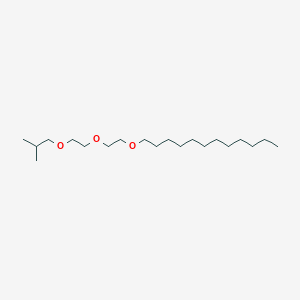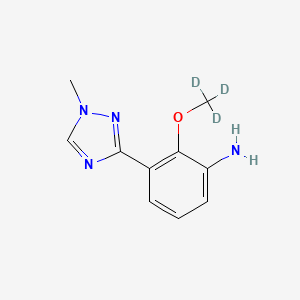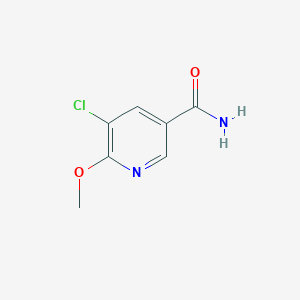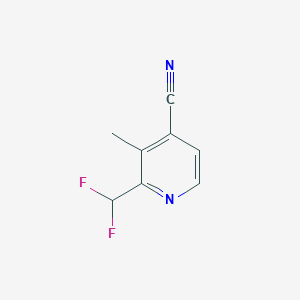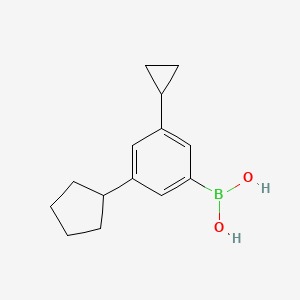
(3-Cyclopentyl-5-cyclopropylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclopentyl-5-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C14H19BO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. The presence of both cyclopentyl and cyclopropyl groups in its structure makes it a unique reagent for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopentyl-5-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction conditions often include heating the mixture to around 80-100°C for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The boronic acid group can undergo substitution reactions with various electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions:
Palladium Catalysts: Such as tetrakis(triphenylphosphine)palladium(0) for Suzuki-Miyaura coupling.
Bases: Potassium acetate or sodium carbonate to facilitate the borylation process.
Oxidizing Agents: Hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Boronic Acids: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
(3-Cyclopentyl-5-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of (3-Cyclopentyl-5-cyclopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with various enzymes and receptors, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: A simpler boronic acid used in similar reactions but lacks the cyclopentyl and cyclopropyl groups.
(4-Methoxyphenyl)boronic Acid: Contains a methoxy group, offering different reactivity and selectivity.
(3,5-Dimethylphenyl)boronic Acid: Contains methyl groups, providing different steric and electronic properties.
Uniqueness: (3-Cyclopentyl-5-cyclopropylphenyl)boronic acid is unique due to the presence of both cyclopentyl and cyclopropyl groups, which can influence its reactivity and selectivity in chemical reactions. These groups can provide steric hindrance and electronic effects that are not present in simpler boronic acids, making it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C14H19BO2 |
|---|---|
Molekulargewicht |
230.11 g/mol |
IUPAC-Name |
(3-cyclopentyl-5-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C14H19BO2/c16-15(17)14-8-12(10-3-1-2-4-10)7-13(9-14)11-5-6-11/h7-11,16-17H,1-6H2 |
InChI-Schlüssel |
QVLURYFLAOAMRA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)C2CC2)C3CCCC3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14071206.png)
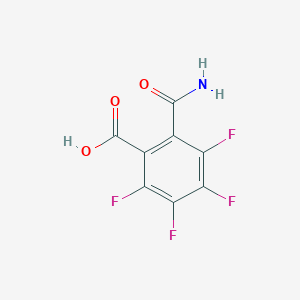
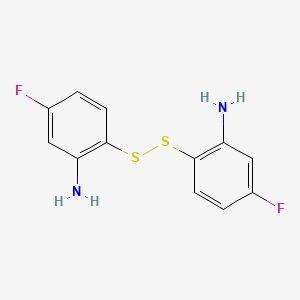
![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)

